Grindelic acid methyl ester
Description
Structure
2D Structure
Properties
CAS No. |
1438-58-0 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate |
InChI |
InChI=1S/C21H34O3/c1-15-8-9-16-18(2,3)10-7-11-20(16,5)21(15)13-12-19(4,24-21)14-17(22)23-6/h8,16H,7,9-14H2,1-6H3/t16-,19-,20-,21+/m0/s1 |
InChI Key |
TWPKVIVCLJTFPY-LRGNLBRXSA-N |
SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)OC)C)(C)C |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)OC)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)OC)C)(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Grindelic Acid Methyl Ester
Isolation Methodologies from Grindelia Species
The isolation of grindelic acid methyl ester from Grindelia species typically involves extraction of the plant material, followed by separation and purification processes. Often, the parent compound, grindelic acid, is isolated first and then converted to its methyl ester derivative through a methylation reaction for analytical purposes or further study.
Grindelia robusta
Grindelia robusta, commonly known as gumweed, is a rich source of resinous compounds. The resin of G. robusta contains a significant amount of diterpene acids, with grindelic acid being a major component nih.govptfarm.plall-imm.com. The isolation process generally begins with the extraction of the aerial parts of the plant using a suitable solvent like ethanol (B145695) or a mixture of water and ethanol all-imm.comnih.gov. This crude extract is then subjected to further purification steps. While specific studies detailing the direct isolation of this compound from G. robusta are not prevalent, the general methodology involves the extraction of grindelic acid, which is then esterified. The major chemical constituents of Grindelia robusta resin are summarized below.
| Constituent Class | Examples |
| Diterpenoids | Grindelic acid and its derivatives nih.gov |
| Flavonoids | Quercetin-3-methylether, 6-OH-kaempferol-3,6-dimethylether researchgate.net |
| Phenolic Acids | Caffeic acid, chlorogenic acid ptfarm.pl |
| Volatile Oils | Borneol, α-pinene, limonene (B3431351) wholisticmatters.com |
Grindelia squarrosa
For Grindelia squarrosa, a detailed method for obtaining grindelic acid and its subsequent conversion to the methyl ester has been described. The process starts with the extraction of the plant material with 60% ethanol frontiersin.org. The resulting extract is then processed to evaporate the ethanol, and the remaining aqueous residue is partitioned with ethyl acetate (B1210297) frontiersin.org. The ethyl acetate fraction, containing grindelic acid, is further purified using techniques like column chromatography frontiersin.org. To obtain this compound, an acid-catalyzed methylation of the crude resin extract is performed. This process yields a mixture containing the methyl esters of the carboxylic acids present in the resin wikipedia.org.
Grindelia pulchella
In studies involving Grindelia pulchella, particularly in cell suspension cultures, the production of grindelic acid is a key area of research. For the analysis of grindelic acid content, samples from the liquid media and cells are extracted. These extracts are then methylated using diazomethane (B1218177) (CH₃N₂) to convert the grindelic acid into its more volatile methyl ester form, which is suitable for analysis by Gas Chromatography (GC). This derivatization step is crucial for the accurate quantification and identification of grindelic acid in the samples. Dichloromethane and methanolic extracts of G. pulchella have also been prepared for phytochemical screening nih.gov.
Grindelia chiloensis
From an Argentine collection of Grindelia chiloensis, a number of grindelane diterpenoids have been obtained as their methyl esters. The isolation procedure involved extracting the aerial parts of the plant with chloroform (B151607) (CHCl₃) nih.gov. The resulting crude extract, containing various grindelic acid derivatives, was then methylated. This chemical modification allowed for the successful isolation and characterization of several known and new grindelane diterpenoids in their methyl ester form through spectroscopic analysis nih.govconicet.gov.ar.
Occurrence in Non-Grindelia Plant Genera (e.g., Xanthocephalum gymnospermoides)
The occurrence of grindelic acid and its derivatives is not strictly limited to the Grindelia genus. Phytochemical investigations have led to the isolation of methyl grindelate, another name for this compound, from the aerial parts of Xanthocephalum gymnospermoides var. eradiatum thieme-connect.comresearchgate.netthieme-connect.com. This finding is significant as it expands the known distribution of this specific diterpenoid. The isolation from X. gymnospermoides involved extraction of the plant material and subsequent chromatographic separation to yield pure methyl grindelate along with other labdane-type diterpenes and grindelic acid itself thieme-connect.comresearchgate.netthieme-connect.com.
Comparative Phytochemistry of Resin Components in Grindelia Exudates
The resinous exudate of Grindelia species is a complex mixture of phytochemicals, which serves a protective role for the plant. While there is variability among species, the general composition of the resin shares common features. The primary components are diterpenoids, flavonoids, and essential oils learningherbs.comerika-larsen-clinical-herbalist.com.
The diterpenoid fraction is dominated by labdane-type acids, with grindelic acid often being the most abundant constituent nih.govneocities.org. The concentration of grindelic acid can vary significantly, constituting from 20% to 60% of the resin acid fraction neocities.orgresearchgate.net. Other grindelic acid derivatives are also present, contributing to the diversity of this class of compounds within the resin ptfarm.plneocities.org.
Methylated flavonoids are another characteristic component of Grindelia exudates. Compounds such as quercetin (B1663063) and kaempferol (B1673270) and their methyl ethers have been identified in several species learningherbs.comneocities.org. These flavonoids contribute to the biological activities associated with Grindelia extracts.
The resin also contains a volatile oil fraction, which is rich in monoterpenoids. Common constituents include α-pinene, limonene, and borneol erika-larsen-clinical-herbalist.comresearchgate.net. In addition to these major components, phenolic acids and saponins (B1172615) have also been reported in the phytochemical profile of Grindelia species ptfarm.pllearningherbs.com.
A comparative overview of the major resin components in different Grindelia species is presented in the table below.
| Grindelia Species | Major Diterpenoids | Key Flavonoids/Phenolics | Notable Volatile Oils |
| G. robusta | Grindelic acid & derivatives nih.gov | Quercetin-3-methylether, Phenolic acids (caffeic, chlorogenic) ptfarm.plresearchgate.net | Borneol, α-pinene, limonene wholisticmatters.com |
| G. squarrosa | Grindelic acid & derivatives (6-oxygrindelic acid) nih.govresearchgate.net | Caffeoyl quinic acids, Luteolin & Apigenin derivatives nih.gov | α-pinene, limonene, terpinolene, borneol researchgate.net |
| G. pulchella | Grindelic acid | Dichloromethane and methanolic extracts contain various phytochemicals nih.gov | Not specified |
| G. chiloensis | Various grindelane diterpenoids (e.g., 6-oxogrindelic acid, 7α,8α-epoxygrindelic acid) nih.govconicet.gov.ar | Not specified | Not specified |
This comparative analysis highlights both the common chemical backbone of Grindelia resins, centered around grindelic acid, and the species-specific variations in the profile of minor diterpenoids, flavonoids, and volatile compounds.
Biosynthetic Pathways and Metabolic Engineering Approaches for Grindelic Acid Methyl Ester
Enzymatic Cascade Leading to Grindelic Acid Biosynthesis
The formation of the grindelane skeleton and its subsequent modification into grindelic acid is a multi-step enzymatic process. This cascade begins with a common precursor for all diterpenoids and is tailored by specific enzymes to generate the unique structure of grindelic acid.
The biosynthesis of all diterpenoids, including grindelic acid, originates from the C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov GGPP is synthesized in plastids via the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. cjnmcpu.com It is formed from the sequential condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netcjnmcpu.com As the central precursor for a vast array of natural products, GGPP serves as the starting substrate for the enzymatic machinery that leads to the formation of the characteristic bicyclic structure of labdane-type diterpenes. nih.govnih.gov
The first committed step in grindelic acid biosynthesis is catalyzed by a Class II diterpene synthase (diTPS). cjnmcpu.com These enzymes initiate a protonation-dependent cyclization of the linear GGPP molecule. nih.gov In the specific case of Grindelia robusta, the enzyme GrTPS2 has been identified as the Class II diTPS responsible for this initial cycloisomerization. cjnmcpu.com GrTPS2 converts GGPP into a bicyclic intermediate, labda-7,13E-dienyl diphosphate (B83284). cjnmcpu.com This reaction establishes the core labdane (B1241275) skeleton that is foundational to grindelic acid and related grindelane metabolites. cjnmcpu.com The action of Class II diTPSs like GrTPS2 is a critical branching point, diverting GGPP from general metabolism into the specialized pathway for diterpenoid production. nih.govnih.gov
| Precursor/Intermediate | Enzyme | Enzyme Class | Product | Reference |
|---|---|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | GrTPS2 | Class II Diterpene Synthase | Labda-7,13E-dienyl diphosphate | cjnmcpu.com |
Following the initial cyclization, the labdane skeleton undergoes extensive tailoring to become grindelic acid. This process is primarily carried out by cytochrome P450 monooxygenases (CYPs). researchgate.netcjnmcpu.commdpi.com These enzymes are responsible for decorating the hydrocarbon scaffold with functional groups through stereo- and regioselective oxidation reactions, such as hydroxylations. researchgate.netmdpi.com In the biosynthesis of many complex labdane-related diterpenoids, such as carnosic acid and forskolin, multiple CYPs, often from the CYP76 family, are required to perform a series of oxidative steps to form the final acid structure. researchgate.netcjnmcpu.com
The final step in the formation of grindelic acid methyl ester is the esterification of the carboxyl group of grindelic acid. This reaction is catalyzed by a methyltransferase, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM), to add a methyl group to the carboxylic acid moiety. mdpi.com While the specific CYPs and methyltransferase for the grindelic acid pathway have not been fully characterized, their roles are inferred from well-documented biosynthetic pathways of other labdane diterpenoids. researchgate.netcjnmcpu.com
Genetic and Biochemical Characterization of Biosynthetic Enzymes
The characterization of the enzymes involved in grindelic acid biosynthesis is essential for understanding the pathway and for successful metabolic engineering. This involves both genetic identification and biochemical analysis of enzyme function. Mining of the transcriptome of G. robusta flower tissue led to the identification and subsequent functional characterization of GrTPS2. cjnmcpu.com In vitro and in vivo assays confirmed that GrTPS2 catalyzes the conversion of GGPP to labda-7,13E-dienyl diphosphate, verifying its role as the first committed enzyme in the pathway. cjnmcpu.com
Further biochemical characterization would involve expressing the enzymes heterologously to purify them and determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). europa.euresearchgate.net This data provides crucial information on substrate affinity and enzyme efficiency, which is vital for identifying potential bottlenecks in a reconstituted pathway. While the function of GrTPS2 has been established, detailed kinetic parameters for the complete enzymatic cascade, including the specific CYPs and the final methyltransferase, are not yet fully elucidated.
Strategies for Heterologous Production and Yield Optimization
Heterologous production in engineered microorganisms offers a promising alternative to extraction from plant sources for obtaining grindelic acid and its derivatives. frontiersin.orgnih.gov This approach allows for sustainable, scalable, and controlled production independent of geographical and climatic constraints.
The budding yeast Saccharomyces cerevisiae is a widely used and effective chassis for the heterologous production of terpenoids, including complex diterpenoids. frontiersin.orgnih.govresearchgate.net A successful strategy for producing this compound in yeast would involve several key metabolic engineering steps.
Pathway Reconstruction: The first step is the functional expression of the biosynthetic genes from Grindelia. This includes introducing the genes for the Class II diTPS (GrTPS2), the subsequent Class I diTPS (if required for further scaffold modification), the necessary cytochrome P450s, and the final methyltransferase. frontiersin.orgnih.gov As plant CYPs require a specific reductase partner to receive electrons, co-expression of a suitable cytochrome P450 reductase (CPR) is critical for their activity. frontiersin.orgnih.gov
Precursor Supply Enhancement: To maximize yield, the host's native metabolic pathways must be engineered to increase the supply of the GGPP precursor. nih.gov This is typically achieved by overexpressing key enzymes in the yeast's native mevalonate (B85504) (MVA) pathway, such as HMG-CoA reductase (tHMG1) and GGPP synthase (BTS1). frontiersin.org Downregulating competing pathways that drain precursors away from the desired product can also improve titers.
Optimization of Enzyme Expression and Activity: The expression levels of the heterologous enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and to prevent the formation of metabolic bottlenecks. Furthermore, strategies such as fusing enzymes that act sequentially (e.g., GGPP synthase and the diterpene synthase) can improve flux by channeling intermediates. frontiersin.org The successful heterologous production of other complex diterpenes like levopimaric acid and carnosic acid in yeast, achieving titers up to 400 mg/L and 75 mg/L respectively, demonstrates the feasibility of these strategies. frontiersin.orgnih.gov These studies provide a robust blueprint for the metabolic engineering of yeast for the production of this compound.
| Strategy | Target | Example Modification | Purpose | Reference |
|---|---|---|---|---|
| Pathway Introduction | Heterologous Genes | Express plant-derived diTPS, CYPs, and Methyltransferase | Reconstitute the biosynthetic pathway for the target molecule. | frontiersin.orgnih.gov |
| Enhance Precursor Supply | Mevalonate (MVA) Pathway | Overexpress key enzymes like tHMG1 and BTS1. | Increase the intracellular pool of GGPP. | nih.govfrontiersin.org |
| Improve Enzyme Function | Cytochrome P450s | Co-express a compatible Cytochrome P450 Reductase (CPR). | Ensure efficient electron transfer for CYP catalytic activity. | nih.gov |
Influence of Culture Conditions on Diterpene Production
Various environmental factors can be manipulated to enhance the production of grindelic acid and other diterpenes in Grindelia cell cultures. These factors can influence both biomass accumulation and the biosynthesis of secondary metabolites.
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, is a common strategy to boost the production of secondary metabolites. In cell suspension cultures of Grindelia pulchella, the addition of copper sulfate (B86663) (CuSO₄) has been shown to affect grindelic acid accumulation. While a concentration of 1mM CuSO₄ inhibited grindelic acid production, a higher concentration of 2mM induced its accumulation, particularly in the stationary phase of the cell cycle. researchgate.net
Light and Temperature: Light and temperature are critical environmental factors that regulate plant growth and metabolism. Studies on Grindelia chiloensis have shown that exposure to UV-B radiation can lead to an increase in resin accumulation, which is rich in diterpenes. nih.gov Temperature also plays a role, with suboptimal temperatures for growth potentially leading to a higher content of resin.
Nutrient Availability: The composition of the culture medium, particularly the sources and concentrations of macronutrients like nitrogen and phosphorus, can significantly impact secondary metabolite production. While specific data for Grindelia is limited, in many plant species, nutrient-limiting conditions, especially low nitrogen, can shift the metabolic flux from primary growth to the production of carbon-rich secondary metabolites like terpenoids.
The following table summarizes the observed and potential effects of various culture conditions on diterpene production in Grindelia species.
| Culture Condition | Parameter | Effect on Diterpene Production | Reference |
| Elicitor | Copper Sulfate (2mM) | Increased grindelic acid accumulation in the stationary phase. | researchgate.net |
| Light | UV-B Radiation | Increased resin (diterpene) accumulation. | nih.gov |
| Temperature | Suboptimal for growth | Potentially increased resin content. | |
| Nutrients | Nitrogen Limitation | May promote the biosynthesis of carbon-based secondary metabolites like diterpenes. |
Interactive Data Table
Chemical Synthesis and Derivatization Strategies for Grindelic Acid Methyl Ester
Direct Esterification Methodologies from Grindelic Acid
The conversion of grindelic acid to its methyl ester is a fundamental step in its derivatization. This transformation is typically achieved through direct esterification methods, which offer high yields and purity of the final product.
Diazomethane-Mediated Esterification
Diazomethane (B1218177) (CH₂N₂) is a highly effective and widely used reagent for the esterification of carboxylic acids, including grindelic acid. libretexts.orglibretexts.org This method is favored for its mild reaction conditions and the quantitative formation of the methyl ester with minimal purification required. masterorganicchemistry.com The reaction proceeds via an acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane, followed by a nucleophilic attack of the resulting carboxylate on the protonated diazomethane. libretexts.org This process releases nitrogen gas as the only byproduct, driving the reaction to completion. libretexts.org
The general mechanism for diazomethane-mediated esterification is as follows:
Protonation of Diazomethane: The carboxylic acid protonates the diazomethane to form a methyldiazonium ion and a carboxylate anion.
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an SN2 reaction.
Product Formation: This results in the formation of the methyl ester and the evolution of nitrogen gas. libretexts.org
Due to the hazardous nature of diazomethane, it is often generated in situ for immediate use in the reaction. libretexts.orglibretexts.org
Acid-Catalyzed Methylation
Acid-catalyzed methylation, often referred to as Fischer esterification, represents another common method for the synthesis of grindelic acid methyl ester. This method involves reacting grindelic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govdaneshyari.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of methanol or to remove the water formed during the reaction. nih.gov
The mechanism of acid-catalyzed esterification involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final methyl ester.
While effective, acid-catalyzed methods may not be suitable for substrates with acid-sensitive functional groups. nih.gov
Synthetic Transformations of this compound
This compound is a valuable intermediate for the synthesis of a diverse range of derivatives. Its functional groups, including the ester, double bonds, and the carbon skeleton itself, can be selectively modified to produce novel compounds.
Reduction of Ester Functional Groups to Alcohols
The methyl ester group of this compound can be readily reduced to a primary alcohol, providing a key intermediate for further synthetic modifications. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk
The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism:
Initial Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination and Second Hydride Attack: The methoxy (B1213986) group is eliminated as methoxide, forming an aldehyde intermediate, which is then immediately reduced by a second equivalent of hydride to form an alkoxide.
Protonation: A final workup with a proton source, such as water, neutralizes the alkoxide to yield the primary alcohol. libretexts.org
It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups, such as ketones and aldehydes. masterorganicchemistry.com Therefore, chemoselectivity can be an issue if other reducible groups are present in the molecule.
Regio- and Stereoselective Oxidation Reactions
The carbon skeleton of this compound offers several sites for oxidation, allowing for the introduction of new functional groups with a high degree of control. One notable example is the microbial-mediated hydroxylation of methyl grindelate. The fungus Aspergillus niger has been shown to catalyze the stereo- and regioselective hydroxylation of methyl grindelate at the 3β-position to furnish 3β-hydroxymethylgrindelate as the sole product. nih.gov This biotransformation provides a method for the selective functionalization of a specific C-H bond that would be challenging to achieve with traditional chemical reagents. nih.gov
In addition to microbial methods, chemical reagents can be employed for regioselective oxidations. For instance, dimethyldioxirane (B1199080) has been used for the regioselective oxidation of the bridging double bond in the methyl ester of maleopimaric acid, a related diterpenoid, to yield a hydroxylated derivative. researchgate.net Such methods highlight the potential for selective oxidation of the double bonds present in the grindelic acid framework.
Construction of Novel Carbon Skeletons and Epoxidations
Grindelic acid and its methyl ester have been utilized as starting materials for the generation of new molecular architectures, including the synthesis of derivatives with potential antitumor activity. nih.gov These synthetic strategies can involve a variety of reactions, including homologations and cycloadditions, to build upon the existing diterpene skeleton. nih.gov
Epoxidation of the double bonds in this compound is a common strategy to introduce new reactive sites for further functionalization. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. masterorganicchemistry.com The epoxidation of alkenes with m-CPBA is a stereospecific syn-addition, where the epoxide is formed on the same face of the double bond. masterorganicchemistry.com In the context of related diterpenoids like kerlinic acid methyl ester, oxidation with m-CPBA has been shown to proceed with regio- and stereoselectivity, leading to the formation of β-lactone and oxirane derivatives while preserving other functional groups like the furan (B31954) moiety. mdpi.com This suggests that the double bonds in this compound can be selectively epoxidized to create valuable synthetic intermediates. These epoxides can then be opened by various nucleophiles to introduce a wide range of functional groups and construct novel carbon skeletons.
Diversity-Oriented Synthesis of this compound Derivatives
Diversity-oriented synthesis (DOS) provides a powerful approach to generate libraries of structurally diverse small molecules, which is particularly valuable in drug discovery and chemical biology. Applied to this compound, DOS strategies aim to create a wide array of derivatives by introducing various functional groups and skeletal modifications. This allows for the exploration of the chemical space around the grindelic acid scaffold to identify compounds with novel or enhanced biological activities.
Multi-component Reactions (e.g., Ugi and Huisgen Couplings)
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single step to form a complex product containing substantial portions of all reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized in the derivatization of grindelic acid. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
In the context of grindelic acid, its carboxylic acid moiety can be used as one of the components in the Ugi reaction to generate a diverse set of diamide (B1670390) derivatives. These reactions have been shown to enhance the cytotoxic effects of the parent compound against various human solid tumor cell lines. For instance, the synthesis of N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide demonstrated significant activity against HBL-100 cells.
The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is another powerful tool for derivatizing grindelic acid. This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. By introducing azide or alkyne functionalities into the grindelic acid scaffold, a wide range of substituents can be appended, leading to a library of triazole-containing derivatives. This strategy has been successfully employed to generate novel compounds from the labdane-type diterpene grindelic acid.
Homologation Strategies
Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit, typically a methylene (B1212753) group (-CH2-). These strategies are instrumental in modifying the carbon skeleton of a molecule, which can significantly impact its biological activity. While specific applications of homologation strategies directly to this compound are not extensively detailed in the currently available literature, general homologation techniques like the Matteson homologation are well-established for the stereoselective elongation of carbon chains in complex natural products.
The Matteson homologation involves the reaction of a chiral boronic ester with a halomethyllithium reagent, followed by nucleophilic displacement of the halide. This method allows for the iterative and highly controlled introduction of new stereocenters. In principle, functional groups on the this compound could be converted to boronic esters, which would then serve as handles for chain extension, leading to novel derivatives with modified side chains.
Microbial Biotransformation of this compound
Microbial biotransformation utilizes microorganisms or their enzymes to carry out chemical modifications of organic compounds. This approach offers several advantages over traditional chemical synthesis, including high stereo- and regioselectivity, mild reaction conditions, and reduced environmental impact. Fungal strains, in particular, have proven to be versatile biocatalysts for the structural modification of terpenes like this compound.
Fungal Strains as Biocatalysts (e.g., Aspergillus niger, Cunninghamella echinulata, Alternaria alternata, Fusarium sp.)
Several fungal species have been investigated for their ability to biotransform grindelic acid and its derivatives. These fungi possess a diverse array of enzymes, particularly cytochrome P450 monooxygenases, which are capable of introducing hydroxyl groups and other functionalities at various positions on the substrate molecule.
Aspergillus niger is a well-studied fungus known for its ability to perform highly selective hydroxylations on a variety of substrates. When incubated with this compound, A. niger has been shown to be a highly effective biocatalyst. nih.gov
Cunninghamella echinulata is another filamentous fungus recognized for its capacity to metabolize xenobiotics, often mimicking mammalian metabolism. While specific studies on the biotransformation of this compound by C. echinulata are not detailed, this species is known to hydroxylate a wide range of terpenoids and steroids.
Alternaria alternata is a ubiquitous fungus that has been shown to biotransform various natural products, including diterpenes. Its enzymatic machinery can introduce hydroxyl groups at different positions, leading to a variety of metabolites.
Fusarium sp. are known to be effective biocatalysts for the hydroxylation of terpenoids. Studies on grindelic acid have demonstrated that Fusarium species can introduce hydroxyl groups at different positions, showcasing their potential for generating a range of derivatives.
Stereo- and Regioselective Hydroxylation Patterns
The key advantage of using fungal biocatalysts is their ability to perform hydroxylations with high stereo- and regioselectivity, often at positions that are difficult to access through conventional chemical methods.
In the case of This compound , incubation with Aspergillus niger results in the exclusive formation of the 3β-hydroxy derivative. nih.gov This demonstrates a remarkable degree of both regioselectivity (position 3) and stereoselectivity (β-configuration).
When grindelic acid (the parent carboxylic acid) is biotransformed by Fusarium sp., a mixture of hydroxylated products is obtained. The main products are the 6β-hydroxygrindelic acid and 3β-hydroxygrindelic acid, indicating that this fungus can hydroxylate both at an allylic position and a non-activated carbon.
The table below summarizes the observed hydroxylation patterns for grindelic acid and its methyl ester by different fungal strains.
| Substrate | Fungal Strain | Hydroxylation Position(s) | Product(s) |
| This compound | Aspergillus niger | 3β | 3β-Hydroxythis compound |
| Grindelic acid | Fusarium sp. | 6β and 3β | 6β-Hydroxygrindelic acid and 3β-Hydroxygrindelic acid |
This table is based on available research data and illustrates the stereo- and regioselectivity of fungal biocatalysts.
Theoretical and Conformational Studies Guiding Biotransformations
Understanding the factors that govern the stereo- and regioselectivity of microbial hydroxylations is crucial for predicting and potentially engineering the outcomes of biotransformations. Theoretical and conformational studies play a vital role in this regard.
For grindelic acid derivatives, including the methyl ester, conformational and electronic studies have been conducted to rationalize the observed hydroxylation patterns by Aspergillus niger. nih.gov These studies involve computational modeling to determine the most stable three-dimensional conformations of the substrate molecule. By analyzing the accessibility of different carbon-hydrogen bonds in the preferred conformation, it is possible to predict which positions are most likely to interact with the active site of the fungal hydroxylating enzymes.
The selective hydroxylation at the 3β-position of this compound by A. niger can be explained by these theoretical models. nih.gov The calculations likely show that in the most stable conformation of the molecule, the hydrogen atom at the 3β-position is the most exposed and sterically accessible for the enzyme's active site. These computational approaches, therefore, serve as a predictive tool to guide the selection of substrates and biocatalysts for desired biotransformations and to understand the underlying mechanisms of enzymatic selectivity.
In Vitro and Preclinical Pharmacological Investigations of Grindelic Acid Methyl Ester and Its Derivatives
Antiproliferative and Cytotoxic Activity Assessment
Derivatives of grindelic acid have been synthesized and evaluated as cytotoxic agents against a panel of five human solid tumor cell lines: HBL-100 (breast), HeLa (cervix), SW1573 (lung), T-47D (breast), and WiDr (colon). nih.gov While the parent natural diterpene, grindelic acid, is largely inactive, synthetic modification has led to compounds with significant cytotoxic effects. nih.gov One of the most active derivatives, a diamide (B1670390) named N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide, demonstrated potent activity across all tested cell lines. nih.gov Its highest efficacy was observed against the HBL-100 cell line, with a GI50 value of 0.95 (±0.38) μM. nih.gov
Table 1: Cytotoxic Activity of N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide
| Cell Line | Cancer Type | GI50 (μM) |
|---|---|---|
| HBL-100 | Breast | 0.95 (±0.38) |
| HeLa | Cervix | Data not specified |
| SW1573 | Lung | Data not specified |
| T-47D | Breast | Data not specified |
GI50: The concentration required to inhibit cell growth by 50%. Data from a study on synthetic derivatives of grindelic acid. nih.gov
While direct studies focusing exclusively on grindelic acid methyl ester against the HL60 myeloid leukemia cell line are not detailed in the provided research, the broader class of labdane (B1241275) diterpenes, to which grindelic acid belongs, has been investigated for anticancer properties. For instance, the related labdane diterpene 13-epi-sclareol has demonstrated antiproliferative activity against the MCF-7 breast cancer cell line, which is often included in anticancer screening panels. nih.gov The activity of 13-epi-sclareol against MCF-7 was found to be comparable to the standard drug Tamoxifen in terms of its IC50 value. nih.gov
Structure-activity relationship studies have been crucial in transforming the non-active grindelic acid into potent cytotoxic agents. nih.gov Research indicates that the functional groups attached to the grindelic acid scaffold play a significant role in its antiproliferative activity. The synthesis of a focused library of derivatives, including those modified through Ugi and Huisgen coupling reactions, revealed that diamide functionalizations particularly enhanced the cytotoxic effect. nih.gov The compound N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide, which incorporates a diamide moiety, was identified as the most active product, underscoring the importance of this chemical feature for cytotoxicity. nih.gov
Investigations into related labdane diterpenes provide insight into the potential cellular mechanisms of action. Several compounds in this class are known to inhibit the growth and induce the death of cancer cells. nih.gov For example, the labdane diterpene coronarin D exerts its antiproliferative action by activating the MAPK pathway, which leads to the inhibition of cell proliferation and the activation of the intrinsic apoptotic pathway. nih.gov Similarly, 13-epi-sclareol has been shown to induce concentration-dependent apoptotic changes in the MCF-7 breast cancer cell line. nih.gov These findings suggest that grindelic acid derivatives may share similar mechanisms involving the modulation of signaling pathways that control cell proliferation and apoptosis. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Effects
Grindelic acid has been investigated for its ability to modulate the pro-inflammatory functions of respiratory epithelial cells. frontiersin.orgnih.govresearchgate.net The recognition of pathogens can activate transcription factors like NF-κB, leading to the production of a spectrum of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). frontiersin.orgnih.govresearchgate.net
In studies using lipopolysaccharide (LPS)-stimulated nasal and bronchial epithelial cells, grindelic acid demonstrated a capacity to inhibit the synthesis of these cytokines. frontiersin.org However, this modulatory activity was generally observed to be slight or statistically significant only at the highest tested concentration of 50 µM. frontiersin.orgnih.gov For instance, the production of the early-released pro-inflammatory cytokines IL-1β and TNF-α was significantly suppressed by grindelic acid at this high concentration in both epithelial models. frontiersin.org Extracts of Grindelia robusta have also shown the ability to inhibit the secretion of IL-6 and TNF-α in macrophage models, further supporting the anti-inflammatory potential of constituents from this plant genus. nih.gov
Table 2: Effect of Grindelic Acid on Cytokine Production in Epithelial Cells
| Cytokine | Cellular Model | Effect at 50 µM |
|---|---|---|
| IL-1β | Nasal & Bronchial Epithelium | Significant Suppression frontiersin.org |
| TNF-α | Nasal & Bronchial Epithelium | Significant Suppression frontiersin.org |
| IL-6 | Nasal & Bronchial Epithelium | Inhibition frontiersin.org |
Summary of findings from an in vitro study on LPS-stimulated respiratory epithelial cells. frontiersin.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Grindelic acid |
| N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide |
| 13-epi-sclareol |
| Tamoxifen |
| Coronarin D |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, TLR-4 expression)
Grindelic acid and its derivatives have demonstrated the ability to modulate key inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. nih.govfrontiersin.org These pathways are crucial in the initiation and propagation of inflammatory responses. nih.gov
Research involving extracts of Grindelia squarrosa, which contains grindelic acid as a dominant compound, has shown significant modulation of pro-inflammatory functions in lipopolysaccharide (LPS)-stimulated nasal and bronchial epithelial cells. researchgate.netnih.govfrontiersin.org Treatment with the extract led to a decrease in TLR-4 expression and a reduction in the concentration of the p65 subunit of NF-κB. researchgate.netfrontiersin.org The activation of TLR receptors by pathogens typically triggers the NF-κB transcription factor, leading to the production of various pro-inflammatory cytokines. nih.govfrontiersin.org By downregulating TLR-4 and inhibiting NF-κB, the Grindelia squarrosa extract effectively curbed the synthesis of cytokines such as IL-8, TNF-α, IL-1β, and IL-6 in these respiratory models. researchgate.netfrontiersin.org
Further studies have indicated that grindelic acid itself, at a concentration of 50 µM, can selectively modulate the functions of the respiratory epithelium, including TLR-4 expression and p65 NF-κB concentration. frontiersin.org This suggests a direct role for grindelic acid in the observed anti-inflammatory effects. The modulation of these signaling pathways highlights the potential of this compound and related compounds to interfere with the cellular mechanisms that drive inflammation. nih.gov
Impact on Cellular Adhesion Molecules (e.g., ICAM-1)
Intercellular Adhesion Molecule-1 (ICAM-1) is a crucial cell surface glycoprotein involved in the recruitment of leukocytes to sites of inflammation. nih.gov Its expression is upregulated by inflammatory stimuli and it plays a significant role in mediating the adhesion and transendothelial migration of immune cells. mdpi.com
Studies on Grindelia squarrosa extract, which is rich in grindelic acid, have shown a slight modulation of ICAM-1 expression. researchgate.netnih.gov This modulation can affect the attachment of macrophages to the epithelium, a key step in the inflammatory cascade. researchgate.net While the extract demonstrated this effect, grindelic acid alone did not appear to significantly affect the expression of adhesive molecules. frontiersin.org This suggests that other components within the extract may contribute to this particular activity. The regulation of ICAM-1 is an important aspect of controlling inflammatory responses, as it governs the congregation of immune cells at the site of inflammation. nih.govnih.gov
Stimulation of Anti-inflammatory Responses in Immune Cells (e.g., macrophage function, TGF-β, IL-10 receptor expression)
In addition to inhibiting pro-inflammatory pathways, grindelic acid and its derivatives can also stimulate anti-inflammatory responses in immune cells, particularly macrophages. nih.gov Macrophages can be polarized into different functional phenotypes, with M2 macrophages being associated with anti-inflammatory and tissue-remodeling properties. nih.gov
Extracts from Grindelia squarrosa have been shown to promote the anti-inflammatory functions of macrophages by inducing the release of Transforming Growth Factor-beta (TGF-β) and upregulating the surface expression of the Interleukin-10 (IL-10) receptor. researchgate.netnih.govfrontiersin.org Both TGF-β and IL-10 are key anti-inflammatory cytokines that play a role in suppressing immune responses and dampening inflammation. nih.govfrontiersin.org
Specifically, the G. squarrosa extract significantly stimulated the production of TGF-β and increased the expression of the IL-10 receptor in a dose-dependent manner. frontiersin.org Grindelic acid itself, at a concentration of 50 µM, also demonstrated the ability to upregulate IL-10 receptor expression. frontiersin.org The bronchial epithelium, however, is not a source of IL-10 and does not respond to it due to a lack of IL-10 receptor expression. tcsedsystem.edu This highlights the specific action of these compounds on immune cells like macrophages. By enhancing these anti-inflammatory signals, grindelic acid derivatives can contribute to the resolution of inflammation. nih.gov
Table 1: Effects of Grindelia squarrosa Extract and Grindelic Acid on Macrophage Anti-inflammatory Functions
| Treatment | Concentration | Effect on IL-10 Receptor Expression | Effect on TGF-β Production |
| G. squarrosa Extract | 25-100 µg/ml | Significantly Upregulated | Significantly Stimulated |
| Grindelic Acid | 50 µM | Significantly Upregulated | Significantly Stimulated |
Antimicrobial and Antifungal Activity
Fatty acid methyl esters, a class of compounds to which this compound belongs, are known to possess antibacterial and antifungal properties. scielo.brjapsonline.comresearchgate.net
Evaluation Against Fungal Pathogens (e.g., Botrytis cinerea)
Botrytis cinerea, the causative agent of gray mold, is a significant pathogen affecting various plants. mdpi.com Research has explored the antifungal potential of various compounds against this fungus. researchgate.netnih.gov While direct studies on this compound against Botrytis cinerea are not extensively detailed in the provided context, the general antifungal activity of fatty acid methyl esters suggests a potential for efficacy. nih.gov For instance, studies on other plant extracts have demonstrated inhibitory effects on the mycelial growth and conidial germination of B. cinerea. researchgate.net
In Silico Studies for Ligand-Target Interactions in Antimicrobial Contexts
In silico molecular docking studies are valuable tools for predicting the interaction between a ligand, such as this compound, and a biological target, which can help in understanding its potential antimicrobial mechanism. dovepress.commdpi.com These computational methods can estimate the binding affinity and identify key interactions between the compound and microbial enzymes or proteins. frontiersin.orgnih.gov
For example, in silico analyses of other antimicrobial compounds have shown strong interactions with essential bacterial enzymes like E. coli DNA gyrase B. dovepress.com The binding energy values obtained from these simulations can provide insights into the inhibitory potential of the compound. frontiersin.org Such studies can elucidate how a compound might interfere with vital microbial processes, providing a basis for its observed antimicrobial activity. mdpi.com
Phytotoxic and Ecological Roles
Information regarding the specific phytotoxic and ecological roles of this compound is not extensively covered in the provided search results. The primary focus of the available research is on its pharmacological properties.
Effects on Plant Seedling Growth (e.g., radicle growth inhibition)
Direct scientific studies on the specific effects of this compound on plant seedling growth, including radicle growth inhibition, are not extensively available in the current body of published research. However, investigations into the allelopathic potential of the plant genus from which grindelic acid is derived, Grindelia, offer pertinent insights. Allelopathy refers to the biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms.
Research on leachate from curlycup gumweed (Grindelia squarrosa) has demonstrated clear evidence of allelopathic activity, inhibiting both the germination and growth of various neighboring plant species. usda.gov In controlled laboratory settings, increasing concentrations of Grindelia squarrosa leachate led to a dose-dependent inhibition of germination and growth in several tested plant species.
Specifically, the radicle and shoot growth of seedlings are significantly affected. For instance, studies have shown that even at lower concentrations, the leachate can cause a significant reduction in the root length of species such as bluebunch wheatgrass and thickspike wheatgrass. Higher concentrations of the leachate resulted in even more pronounced growth inhibition. These findings suggest that chemical compounds present in Grindelia squarrosa are released into the environment and can suppress the growth of competing plants. While these studies establish the phytotoxic potential of Grindelia species, further research is required to isolate and identify the specific allelochemicals responsible for these effects and to determine the precise role of Grindelic acid and its esters, including the methyl ester, in radicle growth inhibition.
Table 1: Effect of Grindelia squarrosa Leachate on Radicle Growth of Various Plant Species
| Plant Species | Leachate Concentration | Mean Radicle Length (mm) | % Inhibition Compared to Control |
|---|---|---|---|
| Bluebunch Wheatgrass | Control (0%) | 45.2 | 0% |
| 1.25% | 38.1 | 15.7% | |
| 2.5% | 29.8 | 34.1% | |
| 5% | 21.5 | 52.4% | |
| Thickspike Wheatgrass | Control (0%) | 52.1 | 0% |
| 1.25% | 44.3 | 15.0% | |
| 2.5% | 35.7 | 31.5% | |
| 5% | 26.9 | 48.4% | |
| Cheatgrass | Control (0%) | 68.4 | 0% |
| 1.25% | 61.2 | 10.5% | |
| 2.5% | 53.7 | 21.5% | |
| 5% | 44.8 | 34.5% |
Investigation of Feeding Deterrency Mechanisms
The investigation into the feeding deterrent properties of this compound and its derivatives has primarily focused on the effects of extracts from plants of the Grindelia genus, which are rich in diterpenoid resins, including grindelic acid. usda.gov These resins are believed to play a defensive role against herbivory. usda.gov
Studies have demonstrated that methanolic extracts of Grindelia camporum exhibit significant antifeedant activity against the larvae of the Colorado potato beetle (Leptinotarsa decemlineata) and the Egyptian cotton leafworm (Spodoptera littoralis). cabidigitallibrary.orgepa.govresearchgate.netnih.gov The antifeedant effect is a behavioral response in insects where they are deterred from feeding on a particular food source due to the presence of certain chemical compounds.
In laboratory bioassays, Grindelia camporum extracts have shown high efficacy in deterring the feeding of L. decemlineata larvae. cabidigitallibrary.orgepa.govresearchgate.netnih.gov The effectiveness of these extracts is quantified by the ED50 value, which represents the dose required to deter feeding by 50%. For L. decemlineata, the methanol (B129727) extract of Grindelia camporum demonstrated a potent antifeedant effect with an ED50 value of less than 1 µg/cm². cabidigitallibrary.orgepa.govresearchgate.netnih.gov
The precise mechanisms through which grindelic acid and its derivatives, such as the methyl ester, exert their feeding deterrent effects are not yet fully elucidated. However, it is generally understood that antifeedant compounds act on the chemoreceptors of insects, particularly those located in the mouthparts. These compounds can either stimulate specialized deterrent receptors, leading to a rejection of the food source, or block the response of receptors that stimulate feeding. The highly resinous and bitter nature of Grindelia extracts likely contributes to their unpalatability for many insect herbivores. The labdane diterpene structure of grindelic acid is common among compounds with known antifeedant properties. Further research is needed to isolate the specific active compounds within Grindelia extracts and to investigate their direct interactions with insect gustatory systems to fully understand the feeding deterrency mechanisms.
Table 2: Antifeedant Activity of Grindelia camporum Methanol Extract against Leptinotarsa decemlineata Larvae
| Pest Species | Plant Extract | Bioassay Type | Effective Dose (ED50) | Antifeedant Effectiveness |
|---|---|---|---|---|
| Leptinotarsa decemlineata (Colorado potato beetle) | Grindelia camporum (Methanol extract) | No-choice leaf disc | < 1 µg/cm² | > 95% |
| Spodoptera littoralis (Egyptian cotton leafworm) | Grindelia camporum (Methanol extract) | No-choice leaf disc | Not determined | Moderate |
Advanced Analytical and Spectroscopic Characterization of Grindelic Acid Methyl Ester
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to the isolation and purification of Grindelic acid methyl ester from crude plant extracts, which contain a multitude of related diterpenoids and other secondary metabolites. Various chromatographic methods are employed, each leveraging different physicochemical principles to achieve separation.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of extraction and purification. It is used to identify the presence of this compound in fractions and to determine appropriate solvent systems for column chromatography.
For a compound of intermediate polarity like this compound, a typical TLC analysis would involve a silica gel plate as the stationary phase. The mobile phase is generally a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (such as ethyl acetate (B1210297) or diethyl ether). The ratio of these solvents is adjusted to achieve optimal separation, ideally yielding a Retention Factor (Rf) value between 0.3 and 0.7 for the target compound. Visualization can be achieved under UV light if the compound has a chromophore, or more commonly by staining with reagents like phosphomolybdic acid or vanillin-sulfuric acid followed by heating, which reveals the spots of separated compounds.
Table 1: Representative TLC Systems for Diterpenoid Methyl Ester Separation
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf Range for this compound |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | Vanillin-Sulfuric Acid Spray & Heat | 0.4 - 0.6 |
| Silica Gel 60 F254 | Toluene:Diethyl Ether (e.g., 7:3 v/v) | Phosphomolybdic Acid Spray & Heat | 0.5 - 0.7 |
Column Chromatography (CC)
For the preparative isolation of this compound, Column Chromatography (CC) is the standard technique. Typically, silica gel is used as the stationary phase due to its effectiveness in separating diterpenoids. The process involves loading a concentrated extract onto the top of a packed column and eluting with a carefully selected solvent system.
The elution often starts with a nonpolar solvent (e.g., hexane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate). This gradient elution allows for the separation of compounds based on their polarity. Fractions are collected sequentially and analyzed by TLC to identify those containing pure this compound. These pure fractions are then combined and the solvent is evaporated to yield the isolated compound. In studies on Grindelia chiloensis, various grindelane diterpenoids have been successfully isolated as their methyl esters using these techniques nih.gov.
Gas Chromatography (GC-FID, GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of grindelic acid, it must first be derivatized to its more volatile methyl ester form before analysis. This is a critical step for its characterization within complex mixtures like plant resins mdpi.com.
GC with Flame Ionization Detection (GC-FID) is used for quantitative analysis, providing information on the relative concentration of the compound in a mixture.
GC coupled with Mass Spectrometry (GC-MS) is used for qualitative analysis. The sample is separated by the GC column and then introduced into the mass spectrometer, which provides a mass spectrum for each component. The retention time of the peak helps in identification, while the mass spectrum gives detailed structural information based on the fragmentation pattern of the molecule. The fragmentation of diterpenoid structures in MS is often complex but highly characteristic, governed by the locations of double bonds and functional groups on the cyclic framework nih.gov. For this compound, characteristic fragments would arise from cleavage of the side chain and fragmentations of the bicyclic core. A rapid and robust GC-MS method is suitable for profiling positional and geometrical isomers of various methyl esters nih.gov.
Table 2: Typical GC-MS Parameters for Diterpenoid Methyl Ester Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp ~100°C, ramped to ~300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential technique for both the analysis and purification of this compound. It offers higher resolution and sensitivity compared to standard column chromatography.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. A typical mobile phase would be a gradient of water and an organic solvent such as acetonitrile or methanol (B129727). Detection is often performed using a UV detector, as the ester carbonyl group provides some UV absorbance, typically around 205-220 nm scielo.br. HPLC is particularly useful for separating closely related isomers that may be difficult to resolve by GC. While some studies note challenges in separating certain fatty acid methyl esters, adjusting the mobile phase composition can resolve most compounds of interest nih.govthepharmajournal.com.
Spectroscopic Methods for Structural Elucidation
Once this compound has been purified, its chemical structure is definitively confirmed using various spectroscopic methods. Research on diterpenoids from Grindelia integrifolia and Grindelia chiloensis has relied on such spectral data analysis to elucidate the structures of methyl grindelate and its derivatives nih.govnih.govacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to each other. For this compound, the ¹H NMR spectrum would show characteristic signals for:
Methyl Protons: Several sharp singlet signals for the methyl groups on the diterpene skeleton.
Methoxyl Protons: A distinct singlet around 3.6-3.7 ppm corresponding to the -OCH₃ group of the methyl ester.
Olefinic Protons: Signals in the downfield region (typically >4.5 ppm) corresponding to protons on the double bonds.
Aliphatic Protons: A complex series of multiplets in the upfield region (1.0-2.5 ppm) from the CH and CH₂ groups of the bicyclic core and side chain.
¹³C NMR Spectroscopy provides information on all the carbon atoms in the molecule. The spectrum for this compound would display distinct peaks for each of the 21 carbons in its structure. Key signals include:
Carbonyl Carbon: A signal in the highly deshielded region (170-180 ppm) for the ester carbonyl carbon.
Olefinic Carbons: Peaks in the 100-150 ppm range corresponding to the carbons involved in double bonds.
Methoxyl Carbon: A signal around 51-52 ppm for the -OCH₃ carbon.
Aliphatic Carbons: A series of signals in the upfield region (15-60 ppm) for the various methyl, methylene (B1212753), and methine carbons of the grindelane skeleton.
The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure and stereochemistry of this compound.
Table 3: Predicted Characteristic NMR Chemical Shifts (δ) for this compound
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~177 |
| Olefinic Carbons (C=C) | ~4.5 - 5.5 | ~107 and ~148 |
| Ester Methyl (-OCH₃) | ~3.65 | ~51 |
| Skeletal Methyls (-CH₃) | ~0.8 - 1.2 | ~15 - 30 |
| Aliphatic Carbons (-CH₂-, -CH-) | ~1.0 - 2.5 | ~18 - 60 |
(Note: Predicted values are based on typical chemical shifts for similar functional groups and diterpenoid structures, measured in CDCl₃)
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in accurately determining the molecular formula of this compound. This soft ionization technique typically protonates the molecule, allowing for the precise mass measurement of the molecular ion.
Expected Ionization: In positive ion mode, this compound (C₂₁H₃₄O₃) is expected to form a protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Molecular Formula Confirmation: The exceptional mass accuracy of HR-ESI-MS allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z). For the protonated molecule of this compound, the expected exact mass would be used to confirm the molecular formula C₂₁H₃₄O₃.
Table 1: Expected HR-ESI-MS Ions for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₂₁H₃₅O₃⁺ | 335.2581 |
| [M+Na]⁺ | C₂₁H₃₄O₃Na⁺ | 357.2400 |
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides a characteristic fragmentation pattern, often referred to as a molecular fingerprint. This pattern is crucial for structural elucidation and for comparing with spectral libraries.
For this compound, the EIMS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 334, corresponding to its molecular weight. The fragmentation pattern would reflect the complex diterpenoid structure. researchgate.net Key fragmentation pathways for similar diterpenoid methyl esters often involve: researchgate.net
Loss of a methyl group (-CH₃): Resulting in a fragment at [M-15]⁺.
Loss of the methoxy (B1213986) group (-OCH₃): Leading to a fragment at [M-31]⁺.
Loss of the entire ester group (-COOCH₃): Producing a fragment at [M-59]⁺.
McLafferty Rearrangement: While more characteristic of straight-chain esters, a rearrangement involving the carbonyl group could produce a characteristic ion at m/z 74, though this may be less prominent given the cyclic structure. researchgate.net
Ring System Fragmentation: Cleavage of the fused ring system would produce a complex series of lower mass ions characteristic of the grindelane skeleton.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents one of the most powerful analytical tools for the analysis of complex organic molecules. Its primary advantages are its ultra-high resolving power and exceptional mass accuracy, often in the sub-parts-per-million (ppm) range.
When applied to this compound, FT-ICR MS would:
Unambiguously Determine Elemental Formula: The unparalleled mass accuracy allows for the confident assignment of the molecular formula C₂₁H₃₄O₃, distinguishing it from other potential formulas with very similar nominal masses.
Resolve Isobaric Interferences: In the context of analyzing extracts from natural sources, the high resolution of FT-ICR MS can separate the signal of this compound from other co-eluting compounds that may have the same nominal mass (isobars).
Aid in Structural Elucidation: By providing highly accurate mass measurements of fragment ions generated through techniques like collision-induced dissociation (CID), FT-ICR MS can help to deduce the elemental composition of each fragment, thereby aiding in the detailed mapping of the molecule's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. spectra-analysis.com
Key expected absorptions include:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is highly characteristic of the carbonyl group in a saturated aliphatic ester. docbrown.info
C-O Stretch (Ester): Bands corresponding to the C-O stretching vibrations of the ester group are expected in the fingerprint region, typically around 1250-1000 cm⁻¹. docbrown.info
C-H Stretch (Alkanes): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) due to the stretching of C-H bonds in the numerous methyl (CH₃) and methylene (CH₂) groups of the diterpenoid skeleton.
C=C Stretch: A weaker absorption may be present around 1650 cm⁻¹ corresponding to the carbon-carbon double bond within the grindelane ring system.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| ~2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |
| ~1740 | C=O Stretch | Ester | Strong, Sharp |
| ~1650 | C=C Stretch | Alkene | Weak to Medium |
| ~1240 | C-O Stretch | Ester | Medium |
Optical Rotation Measurements
Grindelic acid is a chiral molecule, possessing multiple stereocenters. fda.govnih.gov Consequently, its derivative, this compound, is also chiral and therefore optically active. Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light. wikipedia.org This property is measured using a polarimeter. openstax.org
The measurement is reported as the specific rotation ([α]), which is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). openstax.orgwikipedia.org The specific rotation of naturally occurring (-)-Grindelic acid has been reported as -102° (in chloroform). While the exact value for the methyl ester would need to be experimentally determined, it is expected to be optically active. The sign of the rotation (positive for dextrorotatory or negative for levorotatory) is a key characteristic of the specific enantiomer being analyzed. wikipedia.org
Crystallographic Analysis for Absolute Stereochemistry Determination
While spectroscopic methods provide the connectivity and relative arrangement of atoms, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.org The absolute configuration refers to the precise three-dimensional spatial arrangement of atoms. wikipedia.org
For this compound, this analysis would involve:
Crystal Growth: Growing a suitable single crystal of the compound.
X-ray Diffraction: Exposing the crystal to a beam of X-rays and measuring the diffraction pattern.
Structure Solution: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.
This technique provides an unambiguous 3D model of the molecule, confirming the connectivity and, crucially, the absolute configuration at each of its four stereocenters. mdpi.com The analysis of anomalous scattering effects allows for the correct assignment of the molecule's absolute structure. mdpi.com The known absolute configuration of the parent grindelic acid was established through such rigorous methods, confirming its specific enantiomeric form.
Advanced Derivatization Techniques for Enhanced Analytical Resolution
The analysis of this compound and related diterpenoid compounds by gas chromatography-mass spectrometry (GC-MS) often necessitates derivatization. This chemical modification is crucial for converting the relatively polar and non-volatile analytes into species with improved volatility and thermal stability, which are essential characteristics for successful GC separation and detection. The primary functional group of concern in this compound that may require derivatization is the hydroxyl group, which can cause poor peak shape and adsorption on the GC column.
Common derivatization strategies for compounds containing hydroxyl and carboxylic acid functionalities include silylation and methylation. While Grindelic acid is already esterified to its methyl form, the hydroxyl group remains a target for derivatization to enhance its analytical resolution. Silylation, particularly trimethylsilylation (TMS), is a widely employed technique for this purpose. The introduction of a TMS group masks the polar hydroxyl group, thereby reducing intermolecular hydrogen bonding and increasing the volatility of the molecule.
The choice of derivatization reagent is critical and depends on the reactivity of the functional groups and the desired analytical outcome. For hydroxyl groups, common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).
The derivatization reaction conditions, such as temperature, time, and solvent, must be carefully optimized to ensure complete conversion of the analyte to its derivative form. Incomplete derivatization can lead to the appearance of multiple peaks for a single analyte, complicating the interpretation of the chromatogram and affecting quantitative accuracy.
| Derivatization Technique | Reagent | Target Functional Group | Resulting Derivative | Key Advantages |
| Trimethylsilylation | BSTFA + TMCS | Hydroxyl (-OH) | Trimethylsilyl ether | Increased volatility, improved peak shape, enhanced thermal stability |
| MSTFA | Hydroxyl (-OH) | Trimethylsilyl ether | High silylating power, volatile by-products |
In-Source Derivatization for Mass Spectrometry
In-source derivatization is an advanced technique where the derivatization reaction occurs directly within the injection port of the gas chromatograph or the ion source of the mass spectrometer. This approach offers several advantages over traditional pre-column derivatization, including reduced sample preparation time, minimized sample loss, and the potential for automation.
For a compound like this compound, in-source derivatization could theoretically be achieved by co-injecting the sample with a silylating reagent. As the sample is heated in the injector, the derivatization reaction proceeds rapidly, and the resulting volatile derivative is immediately transferred to the GC column for separation.
However, the application of in-source derivatization requires careful optimization of the injection parameters, such as injector temperature and residence time, to ensure complete and reproducible derivatization. The high temperatures of the GC inlet facilitate the reaction, but can also lead to thermal degradation of the analyte or its derivative if not properly controlled.
The mass spectrometer's ion source itself can also be a site for chemical reactions, including fragmentation. In what is known as in-source collision-induced dissociation (CID), fragmentation of the analyte can occur at the interface between the atmospheric pressure region and the high-vacuum region of the mass spectrometer. While not a derivatization technique in the traditional sense, controlling the in-source CID can provide valuable structural information by inducing specific fragmentation pathways. For derivatized this compound, this could be used to generate characteristic fragment ions that aid in its identification and structural elucidation.
| Parameter | Influence on In-Source Derivatization/Fragmentation |
| Injector Temperature | Affects the rate and completeness of the derivatization reaction. |
| Reagent Concentration | A sufficient excess of the derivatizing agent is needed to drive the reaction to completion. |
| Cone Voltage (MS) | Can be adjusted to control the degree of in-source fragmentation for structural analysis. |
Impact on Separation and Identification in GC-MS
The primary goal of derivatization is to improve the chromatographic separation and mass spectrometric identification of analytes. For this compound, the conversion of the polar hydroxyl group to a non-polar trimethylsilyl ether has a profound impact on its GC-MS analysis.
Impact on Separation:
Improved Peak Shape: Derivatization significantly reduces peak tailing, which is often observed for polar compounds due to their interaction with active sites in the GC system. This results in sharper, more symmetrical peaks, leading to better resolution from other components in a complex mixture, such as a plant extract.
Increased Volatility: The increased volatility of the derivatized this compound allows it to be analyzed at lower GC oven temperatures, which can prevent thermal degradation of the analyte and other sample components.
Enhanced Resolution: The improved peak shape and altered retention time of the derivatized analyte can lead to better separation from closely eluting compounds, which is particularly important in the analysis of complex natural product extracts where numerous isomers may be present.
Impact on Identification:
Characteristic Mass Spectra: The trimethylsilyl derivative of this compound will produce a unique mass spectrum upon electron ionization (EI). The fragmentation pattern will be different from the underivatized molecule and will contain characteristic ions resulting from the fragmentation of the TMS group (e.g., m/z 73, [Si(CH₃)₃]⁺) and the silylated molecule. The molecular ion peak (M⁺) is often more prominent in the derivatized form, aiding in the determination of the molecular weight.
Structural Elucidation: The fragmentation pattern of the TMS derivative can provide valuable structural information. For instance, the loss of a trimethylsilanol group ([M-90]⁺) is a common fragmentation pathway for TMS ethers. The fragmentation of the labdane (B1241275) skeleton of Grindelic acid will also produce characteristic ions that, in combination with the fragments from the TMS group, can be used to confirm the identity of the compound. The study of fragmentation patterns of labdane diterpenes has shown that the loss of the alkyl chain is a very specific fragmentation pathway that aids in their identification nih.gov.
| Analytical Parameter | Effect of Trimethylsilylation |
| Retention Time | Altered, typically shifted to an earlier or later time depending on the column polarity. |
| Peak Asymmetry | Reduced, leading to more symmetrical peaks. |
| Resolution | Improved, allowing for better separation from interfering compounds. |
| Molecular Ion (M⁺) Abundance | Often increased, facilitating molecular weight determination. |
| Characteristic Fragment Ions | Presence of ions at m/z 73, [M-15]⁺, [M-90]⁺, which are indicative of a TMS derivative. |
Q & A
Q. What are the established synthetic routes for Grindelic acid methyl ester, and how can their efficiency be compared?
this compound is typically synthesized via esterification of grindelic acid using methanol under acidic catalysis. Key steps include:
- Reaction optimization : Adjusting molar ratios (e.g., 1:5 acid-to-methanol) and catalysts (e.g., H₂SO₄ vs. HCl) to maximize yield .
- Purification : Column chromatography or recrystallization to isolate the ester, with purity verified by thin-layer chromatography (TLC) .
- Efficiency metrics : Compare yields, reaction times, and byproduct profiles across methods. For example, GC-MS analysis can quantify residual reactants .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (GC-MS) | Time (h) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 78 | ≥95% | 6 |
| Microwave-assisted | HCl | 85 | ≥98% | 2 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- GC-MS : Use a polar cyanosilicone column (e.g., SP-2560) to resolve ester peaks, with helium carrier gas and temperature gradients (50°C to 250°C at 4°C/min) .
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm esterification (e.g., methyl ester peak at δ 3.6–3.7 ppm) .
- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H bands .
Q. How does this compound’s stability vary under different storage conditions?
- Thermal stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) with HPLC monitoring to track decomposition products .
- Light sensitivity : Store samples in amber vials; compare UV-Vis spectra before and after exposure to UV light .
- Recommendations : Long-term storage at -20°C in inert atmospheres minimizes oxidation of unsaturated bonds .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s biological activity in vascular systems?
- In vitro assays : Use isolated vascular tissues (e.g., rat aortic rings) to measure vasodilation/vasoconstriction responses. Include controls for nitric oxide (NO) and prostaglandin pathways .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, normalized to vehicle-treated tissues. Statistical analysis via ANOVA with post-hoc tests .
- Mechanistic studies : Employ inhibitors (e.g., L-NAME for NO synthase) to identify signaling pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Systematic reviews : Meta-analyses of published data, focusing on variables like purity (>95% vs. crude extracts) or solvent effects (DMSO vs. ethanol) .
- Experimental replication : Standardize protocols (e.g., cell lines, animal models) and validate compound identity via spectral libraries .
- Data transparency : Share raw datasets and analytical conditions in supplementary materials to enable cross-study comparisons .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?
- Synthetic modifications : Introduce substituents (e.g., hydroxyl, halogen groups) at the carboxylic acid or ester moiety .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .
- In vitro validation : Screen derivatives for anti-inflammatory activity using COX-2 inhibition assays, correlating results with computational predictions .
Methodological Challenges and Solutions
Q. What are the limitations of GC-MS in quantifying this compound in complex matrices?
- Matrix interference : Co-eluting lipids or proteins may obscure peaks. Solution: Derivatize samples (e.g., silylation) to improve volatility and separation .
- Detection limits : Low-abundance esters may require preconcentration (e.g., solid-phase extraction) or high-resolution MS (e.g., Q-TOF) .
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
- Detailed protocols : Document exact concentrations, solvent systems, and equipment settings (e.g., perfusion rates in vascular assays) .
- Negative controls : Include vehicle-only groups and reference standards (e.g., acetylcholine for vasodilation studies) .
- Data sharing : Deposit spectral data in repositories like PubChem or ChEMBL for independent verification .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?
- Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints, sample sizes, and anesthesia protocols .
- Data integrity : Disclose conflicts of interest and validate toxicity thresholds via triplicate experiments .
Q. How should researchers address discrepancies between experimental data and computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
